Piperazine, 1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]-, dihydrochloride
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Overview
Description
Piperazine, 1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]-, dihydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperazine ring substituted with phenylpropyl and trifluoromethylphenyl groups, making it a unique and valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with appropriate alkylating agents. For this specific compound, the synthetic route may involve the following steps:
Alkylation of Piperazine: Piperazine is reacted with 3-phenylpropyl bromide under basic conditions to form 1-(3-phenylpropyl)piperazine.
Further Alkylation: The intermediate product is then reacted with 2-[3-(trifluoromethyl)phenyl]ethyl bromide to yield the final product, 1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]piperazine.
Formation of Dihydrochloride Salt: The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl and trifluoromethylphenyl groups.
Reduction: Reduction reactions can target the piperazine ring or the substituent groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential effects on various biological systems. It may serve as a ligand for receptor studies or as a tool for investigating cellular pathways.
Medicine
In medicine, piperazine derivatives are known for their pharmacological properties. This compound may be explored for its potential therapeutic effects, including its use as an antiparasitic or antipsychotic agent.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and its substituents can modulate the activity of these targets, leading to various biological effects. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Trifluoromethylphenyl)piperazine (hydrochloride): This compound shares the trifluoromethylphenyl group but lacks the phenylpropyl substituent.
2-(3-Trifluoromethyl-phenyl)-piperazine: Similar in structure but with different substituents on the piperazine ring.
Uniqueness
The uniqueness of Piperazine, 1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]-, dihydrochloride lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H29Cl2F3N2 |
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Molecular Weight |
449.4 g/mol |
IUPAC Name |
1-(3-phenylpropyl)-4-[2-[3-(trifluoromethyl)phenyl]ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C22H27F3N2.2ClH/c23-22(24,25)21-10-4-8-20(18-21)11-13-27-16-14-26(15-17-27)12-5-9-19-6-2-1-3-7-19;;/h1-4,6-8,10,18H,5,9,11-17H2;2*1H |
InChI Key |
GMKWKHOFXGRBMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCC3=CC(=CC=C3)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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